molecular formula C8H15ClO B3382715 2,2-diethylbutanoyl Chloride CAS No. 35354-15-5

2,2-diethylbutanoyl Chloride

Cat. No.: B3382715
CAS No.: 35354-15-5
M. Wt: 162.66 g/mol
InChI Key: MUXPPYATEKVUBJ-UHFFFAOYSA-N
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Description

2,2-Diethylbutanoyl chloride is an organic compound with the molecular formula C8H15ClO. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of the acyl chloride functional group, making it valuable in various chemical reactions and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Diethylbutanoyl chloride can be synthesized through several methods. One common approach involves the reaction of 2,2-diethylbutanoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically proceeds under reflux conditions, where the carboxylic acid reacts with the chlorinating agent to form the acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products.

Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale chlorination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions: 2,2-Diethylbutanoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: This is the most common reaction, where the acyl chloride reacts with nucleophiles such as amines, alcohols, or water to form corresponding amides, esters, or carboxylic acids.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2,2-diethylbutanoic acid and hydrochloric acid.

Common Reagents and Conditions:

    Amines: React with this compound to form amides under mild conditions.

    Alcohols: React to form esters, often in the presence of a base like pyridine to neutralize the HCl produced.

    Water: Hydrolysis occurs readily, especially in the presence of a base to neutralize the HCl.

Major Products:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Carboxylic Acids: Formed from hydrolysis.

Scientific Research Applications

2,2-Diethylbutanoyl chloride is utilized in various scientific research fields:

    Chemistry: It serves as a building block in the synthesis of more complex molecules, particularly in the preparation of pharmaceuticals and agrochemicals.

    Biology: Used in the modification of biomolecules, such as the acylation of proteins and peptides, which can alter their function and stability.

    Medicine: It is involved in the synthesis of drug intermediates and active pharmaceutical ingredients (APIs).

    Industry: Employed in the production of specialty chemicals, including plasticizers, lubricants, and surfactants.

Mechanism of Action

The reactivity of 2,2-diethylbutanoyl chloride is primarily due to the electrophilic nature of the carbonyl carbon in the acyl chloride group. This carbon is highly susceptible to attack by nucleophiles, leading to the formation of various derivatives. The mechanism typically involves the nucleophile attacking the carbonyl carbon, followed by the elimination of the chloride ion.

Comparison with Similar Compounds

    2,2-Dimethylbutanoyl Chloride: Similar in structure but with methyl groups instead of ethyl groups.

    2,2-Diethylpropionyl Chloride: Another acyl chloride with a slightly different carbon chain.

    2,2-Diethylpentanoyl Chloride: A longer carbon chain variant.

Uniqueness: 2,2-Diethylbutanoyl chloride is unique due to its specific carbon chain length and branching, which can influence its reactivity and the properties of the derivatives formed. This makes it particularly useful in synthesizing compounds with specific steric and electronic characteristics.

By understanding the properties, reactions, and applications of this compound, researchers and industrial chemists can better utilize this compound in various scientific and industrial processes.

Properties

IUPAC Name

2,2-diethylbutanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15ClO/c1-4-8(5-2,6-3)7(9)10/h4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUXPPYATEKVUBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CC)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40408268
Record name 2,2-diethylbutanoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35354-15-5
Record name 2,2-diethylbutanoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40408268
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-diethylbutanoyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

2,2-Diethylbutanoyl chloride was prepared from 2,2-diethylbutanoic acid and thionyl chloride in the usual way.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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